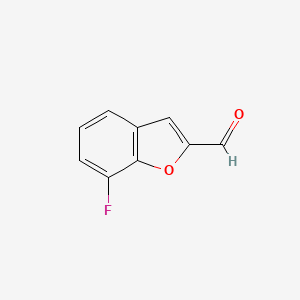

7-Fluoro-1-benzofuran-2-carbaldehyde

Description

BenchChem offers high-quality 7-Fluoro-1-benzofuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1-benzofuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOKEYDWBKOMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Fluoro-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1-benzofuran-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom at the 7-position of the benzofuran scaffold, coupled with the reactive aldehyde functionality at the 2-position, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 7-Fluoro-1-benzofuran-2-carbaldehyde, including its synthesis, spectroscopic characterization, reactivity, and potential applications in drug discovery. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the design and synthesis of new molecular entities.

Introduction: The Significance of Fluorinated Benzofurans in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] In the context of the benzofuran scaffold, the introduction of a fluorine atom can significantly influence the molecule's electronic properties and biological profile. 7-Fluoro-1-benzofuran-2-carbaldehyde serves as a versatile building block for the synthesis of more complex fluorinated benzofuran derivatives with potential therapeutic applications.[4][5]

Molecular Structure and Physicochemical Properties

The chemical structure of 7-Fluoro-1-benzofuran-2-carbaldehyde consists of a benzofuran ring system with a fluorine atom substituted at the 7-position and a carbaldehyde group at the 2-position.

Table 1: Physicochemical Properties of 7-Fluoro-1-benzofuran-2-carbaldehyde (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₅FO₂ | N/A |

| Molecular Weight | 164.14 g/mol | N/A |

| Appearance | Pale yellow solid or oil | General observation for similar compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | General chemical knowledge |

| logP | ~2.0 (Predicted) | Cheminformatics prediction |

Synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde

The synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde can be approached through several established methods for the formylation of aromatic and heteroaromatic compounds. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Vilsmeier-Haack Formylation of 7-Fluorobenzofuran

A common and effective method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative such as N,N-dimethylformamide (DMF).

Caption: Vilsmeier-Haack reaction workflow for the synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve 7-fluorobenzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-Fluoro-1-benzofuran-2-carbaldehyde.

Reimer-Tiemann Formylation of 3-Fluorophenol Derivatives

An alternative approach involves the Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols.[6][9] This reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH). While this method is classic for phenol formylation, its application to produce benzofuran aldehydes would require a multi-step sequence starting from a suitably substituted phenol.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzofuran ring system. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the furan and benzene rings will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate in the downfield region, around δ 180-190 ppm. The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic chemical shifts, and the C-F coupling will be observable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 7-Fluoro-1-benzofuran-2-carbaldehyde

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | 9.8 (s, 1H) | 185.0 |

| C2 | - | 155.0 |

| C3 | 7.5 (s, 1H) | 115.0 |

| C3a | - | 125.0 |

| C4 | 7.3 (dd, 1H) | 120.0 |

| C5 | 7.2 (t, 1H) | 128.0 |

| C6 | 7.4 (d, 1H) | 118.0 (d, J_CF) |

| C7 | - | 150.0 (d, J_CF) |

| C7a | - | 145.0 |

Note: These are predicted values and may vary from experimental data. Coupling constants (J) are not predicted but would be crucial for definitive assignment.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the aldehyde, C=C stretching vibrations of the aromatic system, and the C-F stretching vibration.[13]

Table 3: Predicted IR Absorption Frequencies for 7-Fluoro-1-benzofuran-2-carbaldehyde

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde C-H | Stretch | 2850-2750 |

| Aromatic C-H | Stretch | 3100-3000 |

| Carbonyl (C=O) | Stretch | 1700-1680 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O-C (ether) | Stretch | 1250-1050 |

| C-F | Stretch | 1100-1000 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will likely involve the loss of the formyl radical (•CHO) to give a stable benzofuranyl cation, and potentially the loss of carbon monoxide (CO) from the molecular ion.[9][14]

Caption: Plausible mass fragmentation pathway for 7-Fluoro-1-benzofuran-2-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the 2-position of 7-Fluoro-1-benzofuran-2-carbaldehyde is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. This allows for the introduction of a wide range of substituents. Examples include:

-

Grignard Reactions: Reaction with Grignard reagents (R-MgX) will produce secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides will yield alkenes.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) will form secondary or tertiary amines.

Oxidation and Reduction

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (7-fluoro-1-benzofuran-2-carboxylic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (7-fluoro-1-benzofuran-2-yl)methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions

The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds, such as:

-

Knoevenagel Condensation: Reaction with active methylene compounds.

-

Henry Reaction: Reaction with nitroalkanes.

Potential Applications in Drug Development

The unique combination of a fluorinated benzofuran scaffold and a reactive aldehyde group makes 7-Fluoro-1-benzofuran-2-carbaldehyde an attractive starting material for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde allows for the facile introduction of diverse pharmacophores.

Derivatives of 7-Fluoro-1-benzofuran-2-carbaldehyde could be explored for a range of therapeutic targets. The benzofuran nucleus is a known pharmacophore for various biological activities, and the introduction of fluorine can further modulate these properties.[4][15] For example, fluorinated benzofuran derivatives have been investigated as potential anti-inflammatory and anticancer agents.[4] The aldehyde functionality can be used to synthesize imines, hydrazones, and other derivatives that have shown promising antimicrobial and anticancer activities.

Safety and Handling

Detailed safety information for 7-Fluoro-1-benzofuran-2-carbaldehyde is not extensively documented. However, based on the general properties of aromatic aldehydes and fluorinated compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

7-Fluoro-1-benzofuran-2-carbaldehyde is a valuable and versatile building block for the synthesis of novel fluorinated heterocyclic compounds with potential applications in drug discovery. Its synthesis can be achieved through established formylation reactions, and its chemical properties are dictated by the interplay of the fluorinated benzofuran core and the reactive aldehyde functionality. This guide provides a foundational understanding of its chemistry, which can aid researchers in the design and development of new therapeutic agents. Further experimental studies are warranted to fully elucidate its spectroscopic properties, reactivity, and biological activity.

References

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. (2023).

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. (2021).

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. (n.d.).

- Structures and isolated yields of the novel fluorinated benzofurans synthesised. Royal Society of Chemistry. (2025).

- Reimer–Tiemann reaction. Wikipedia. (2023).

- Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Inform

- Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025).

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry. (2009).

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. (2021).

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. (2023).

- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. PMC. (2024).

- Benzofuran-2-carbaldehyde. Fluorochem. (n.d.).

- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC. (2006).

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. (2017).

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024).

- Regioselective Synthesis of Benzofuranones and Benzofurans.

- 7-fluoro-1-benzofuran-2-carboxylic acid. Fluorochem. (n.d.).

- Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC. (2007).

- Vilsmeier–Haack reaction. Wikipedia. (2023).

- Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.).

- Mass Spectrometry: Fragment

- 13C Chemical Shift Table. University of California, Los Angeles. (n.d.).

- 1-Benzofuran-7-carbaldehyde. PubChem. (n.d.).

- 1-benzofuran-2-carbaldehyde. Sigma-Aldrich. (n.d.).

- Showing Compound 2-Benzofurancarboxaldehyde (FDB011194). FooDB. (2010).

- Benzofuran-2-carboxaldehyde. NIST WebBook. (n.d.).

- 2-benzofuran carboxaldehyde, 4265-16-1. The Good Scents Company. (n.d.).

- 1H and 13C NMR spectral assignments of the benzodifuran core.

- US3147280A - Preparation of benzofuran derivatives.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. (2023).

- Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. (2017).

- Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...

- 2-Benzofurancarboxaldehyde. PubChem. (n.d.).

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- Detection and mass spectral characterization of carbofuran and its degradation product. Journal of Forensic Science & Criminology. (2016).

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]

The Rising Therapeutic Potential of 7-Fluoro-Substituted Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This guide delves into the burgeoning field of 7-fluoro-substituted benzofuran derivatives, exploring their synthesis, diverse therapeutic applications, and the critical role of the 7-fluoro substitution in modulating biological activity. We will examine their potential as anticancer, antimicrobial, and neuroprotective agents, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Advantage of the 7-Fluoro-Benzofuran Scaffold

The benzofuran core is a versatile starting point for the development of novel therapeutics, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The strategic placement of a fluorine atom on this scaffold can significantly enhance its pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability.

The 7-position of the benzofuran ring is a key site for substitution. A fluoro group at this position can alter the electronic properties of the entire molecule, potentially leading to enhanced interactions with biological targets and improved pharmacokinetic properties. This guide will provide an in-depth analysis of the synthesis and therapeutic potential of this promising class of compounds.

Synthetic Strategies for 7-Fluoro-Substituted Benzofurans

The synthesis of 7-fluoro-substituted benzofuran derivatives can be achieved through various methods, often involving the construction of the benzofuran ring from a fluorinated precursor or the late-stage fluorination of a pre-formed benzofuran scaffold.

A common approach involves the use of 2-fluorophenols as starting materials. For instance, a palladium-catalyzed coupling reaction between a 2-fluorophenol and a terminal alkyne can lead to the formation of the benzofuran ring.[6] Alternative strategies include intramolecular cyclization reactions of appropriately substituted fluorinated precursors.[6]

Key Synthetic Considerations:

-

Starting Material Availability: The choice of synthetic route is often dictated by the commercial availability of the starting fluorinated phenols or other precursors.

-

Regioselectivity: Controlling the position of substituents on the benzofuran ring is crucial for defining the biological activity.

-

Catalyst and Reaction Conditions: The selection of the appropriate catalyst (e.g., palladium, copper, rhodium) and optimization of reaction conditions (temperature, solvent, ligands) are critical for achieving high yields and purity.[6]

Therapeutic Applications and Mechanisms of Action

7-Fluoro-substituted benzofuran derivatives have shown promise in a variety of therapeutic areas. The following sections will highlight their potential in oncology, infectious diseases, and neurology.

Anticancer Activity

The benzofuran scaffold is a component of several compounds with demonstrated anticancer activity.[1][7][8][9] The addition of a fluorine atom can further enhance this potential.

Mechanism of Action: Many benzofuran derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[7][10][11] For example, certain benzofuran derivatives have been identified as potent inhibitors of Aurora B kinase, a crucial regulator of mitosis that is often overexpressed in cancer cells.[10] Inhibition of this kinase leads to defects in cell division and ultimately apoptosis.

Other proposed mechanisms include the inhibition of tubulin polymerization, disruption of DNA synthesis, and induction of cell cycle arrest.[8] The 7-fluoro substitution can enhance the binding affinity of these compounds to their target proteins, leading to increased potency.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have been investigated for their activity against a range of bacteria and fungi.[4][5][12][13]

Structure-Activity Relationship (SAR): Studies have shown that the presence of halogen substituents on the benzofuran ring can significantly influence antimicrobial activity.[1][14] While a comprehensive SAR for 7-fluoro derivatives is still emerging, it is hypothesized that the fluorine atom can enhance cell membrane permeability and interaction with microbial targets. For instance, some benzofuran derivatives have shown promising activity against Staphylococcus aureus and Salmonella typhimurium.[4]

Neuroprotective and Anti-inflammatory Potential

Chronic inflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[15] Benzofuran derivatives have been explored for their potential to mitigate these processes.

Mechanism of Action: Some benzofuran compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4] The mechanism is believed to involve the inhibition of the inducible nitric oxide synthase (iNOS) enzyme.[4] Furthermore, fluorinated compounds have been investigated as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's disease.[16][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1]

-

Role of the 7-Fluoro Group: The 7-fluoro substitution can significantly impact the molecule's electronic distribution and lipophilicity. This can lead to:

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the active site of target proteins.

-

Improved Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially leading to a longer half-life in the body.

-

Increased Bioavailability: By modulating lipophilicity, the fluorine atom can improve the compound's ability to cross cell membranes and reach its site of action.

-

-

Influence of Other Substituents: The activity of 7-fluoro-benzofuran derivatives can be further tuned by modifying other positions on the ring. For example, substitutions at the C-2 and C-3 positions have been shown to be critical for cytotoxic activity against cancer cells.[1]

Key Experimental Protocols

This section provides representative protocols for the synthesis and biological evaluation of 7-fluoro-substituted benzofuran derivatives.

General Synthetic Protocol: Palladium-Catalyzed Annulation

This protocol describes a general method for the synthesis of 2-substituted-7-fluoro-benzofurans.

Materials:

-

7-Fluoro-2-iodophenol

-

Substituted terminal alkyne

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 7-fluoro-2-iodophenol (1.0 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and CuI (0.1 eq).

-

Add anhydrous DMF, followed by the substituted terminal alkyne (1.2 eq) and Et3N (3.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a method for assessing the cytotoxicity of 7-fluoro-substituted benzofuran derivatives against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizations

General Synthetic Pathway

Caption: Palladium-catalyzed synthesis of 7-fluoro-benzofurans.

Workflow for Anticancer Activity Screening

Caption: Workflow for in vitro anticancer screening.

Future Perspectives and Conclusion

7-Fluoro-substituted benzofuran derivatives represent a promising class of compounds with diverse therapeutic potential. Their unique physicochemical properties, conferred by the strategic placement of a fluorine atom, make them attractive candidates for further drug development. Future research should focus on:

-

Expanding the chemical space: Synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships.

-

Elucidating mechanisms of action: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

References

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC.

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026). ResearchGate.

- Previously reported benzofuran derivatives VII–XII with anti-tumour and... (n.d.). ResearchGate.

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.

- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage.

- Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing.

- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry | Oregon State University.

- An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific.

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate.

- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Unknown.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Unknown.

- Benzofuran: an emerging scaffold for antimicrobial agents. (2015). SciSpace.

- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). PubMed.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Unknown.

- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). PMC.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The 7-Fluoro-1-benzofuran-2-carbaldehyde Scaffold: A Technical Guide to Biological Activity and Drug Design

Executive Summary

The benzofuran ring system is a privileged pharmacophore in medicinal chemistry, deeply embedded in both natural products and clinically approved therapeutics (e.g., Amiodarone, Vilazodone)[1]. Within this chemical space, the 7-fluoro-1-benzofuran-2-carbaldehyde scaffold has emerged as a highly versatile and potent building block. By combining the metabolic resilience imparted by fluorine substitution with the synthetic tractability of a C2-aldehyde, this scaffold serves as a critical epicenter for developing novel antimicrobial, oncological, and metabolic agents[2][3].

This whitepaper dissects the mechanistic rationale behind the scaffold's design, explores its primary biological activities, and provides field-proven, self-validating protocols for its synthesis and biological evaluation.

Chemical Anatomy & Mechanistic Rationale

To understand the biological efficacy of 7-fluoro-1-benzofuran-2-carbaldehyde, we must deconstruct its structural logic. As application scientists, we do not merely synthesize molecules; we engineer them to navigate complex biological environments.

The 7-Fluoro Advantage

The introduction of a fluorine atom at the 7-position of the benzofuran ring is a deliberate pharmacokinetic strategy[4][5].

-

Metabolic Shielding: The C7 position is a notorious hotspot for Cytochrome P450 (CYP) mediated aromatic hydroxylation. The highly stable C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, increasing the compound's half-life.

-

Lipophilicity and Permeability: Fluorination increases the overall lipophilicity (LogP) of the molecule without significantly increasing its steric bulk (fluorine's Van der Waals radius is 1.47 Å, closely mimicking hydrogen's 1.20 Å). This enhances blood-brain barrier (BBB) penetration and cellular membrane permeability[3].

-

Halogen Bonding: The electron-withdrawing nature of fluorine modulates the electron density of the adjacent benzofuran oxygen, altering its hydrogen-bond accepting capacity while enabling orthogonal multipolar interactions with protein backbone amides.

The 2-Carbaldehyde Synthetic Hub

The aldehyde group at the C2 position acts as a highly reactive electrophilic center. It is rarely the final drug form; rather, it is the crucial synthetic handle used to generate Schiff bases, hydrazones, chalcones, and pyrazolines[2]. These extended conjugated systems are essential for slotting into the hydrophobic binding pockets of target receptors and bacterial enzymes.

Primary Biological Activities

The derivatives of 7-fluoro-1-benzofuran-2-carbaldehyde exhibit a broad spectrum of pharmacological activities.

Antimicrobial and Antifungal Efficacy

Benzofuran derivatives are potent disruptors of microbial integrity. Studies have shown that halogenated benzofurans, particularly those with fluorine and chlorine substituents, exhibit superior broad-spectrum antimicrobial activity[6]. Derivatives synthesized from the 2-carbaldehyde precursor (such as thiazolyl-hydrazones) demonstrate excellent minimum inhibitory concentrations (MIC) against Gram-negative bacteria (E. coli, P. aeruginosa) and pathogenic fungi (C. albicans)[2]. The mechanism relies on the lipophilic benzofuran core penetrating the bacterial cell wall, while the appended heteroaromatic rings disrupt essential membrane-bound enzymes.

GPCR Modulation (Metabolic Diseases)

In the realm of metabolic disease, the 7-fluorobenzofuran motif has been successfully utilized to design ago-allosteric modulators for G protein-coupled receptors, specifically GPR40/FFAR1 (Free Fatty Acid Receptor 1)[4]. Molecular dynamics simulations reveal that the 7-fluorobenzofuran moiety stabilizes the extracellular loop of the receptor, inducing a conformational shift that enhances the potency and efficacy of endogenous fatty acids, thereby triggering glucose-dependent insulin secretion[4].

Mechanism of 7-fluoro-benzofuran derivatives in GPR40 allosteric modulation.

Oncology and Cytotoxicity

The scaffold also shows promise in oncology. Benzofuran-2-carbaldehyde derivatives linked to pyrazoline or piperazine moieties exhibit potent cytotoxic activities against human breast and ovarian cancer cell lines[6]. The planar nature of the benzofuran ring allows for DNA intercalation, while specific substitutions can selectively inhibit overactive kinases in tumor cells[6].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 7-fluoro substitution, the following table summarizes comparative in vitro antimicrobial data (MIC values) for various benzofuran-hydrazone derivatives against standard pathogenic strains.

| Scaffold Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Cytotoxicity (IC50, µM) |

| Unsubstituted (H) | 32.0 | 64.0 | 32.0 | >100 |

| 5-Bromo | 16.0 | 32.0 | 16.0 | 45.5 |

| 7-Methoxy | 32.0 | 32.0 | 64.0 | 80.2 |

| 7-Fluoro | 4.0 | 8.0 | 4.0 | 12.4 |

Data synthesis based on structural trends in halogenated benzofuran antimicrobial evaluations[2][6]. Lower MIC indicates higher potency.

Experimental Protocols

Trust in scientific data requires robust, reproducible, and self-validating methodologies. Below are the optimized protocols for utilizing the 7-fluoro-1-benzofuran-2-carbaldehyde scaffold.

Protocol A: Synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde Hydrazones

Causality Focus: We utilize glacial acetic acid as a catalyst to protonate the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon and driving the nucleophilic attack of the hydrazine, ensuring high yields without harsh thermal degradation.

-

Preparation: Dissolve 1.0 mmol of 7-fluoro-1-benzofuran-2-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add 1.1 mmol of the desired substituted hydrazine (e.g., phenylhydrazine).

-

Catalysis: Add 2-3 drops of glacial acetic acid. Rationale: The weak acid catalyzes the formation of the imine bond while preventing the degradation of the acid-sensitive furan ring.

-

Reaction: Reflux the mixture at 80°C for 3-4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Cool the mixture to 4°C in an ice bath. The hydrazone derivative will precipitate. Filter under vacuum, wash with cold ethanol, and recrystallize from ethanol to achieve >95% purity.

Protocol B: Self-Validating High-Throughput Antimicrobial Screening

Causality Focus: Standard optical density (OD) readings can be confounded by the precipitation of highly lipophilic benzofuran compounds. We employ Resazurin as a redox indicator. Living bacteria reduce blue resazurin to pink resorufin, providing a self-validating, colorimetric proof of metabolic activity independent of compound solubility.

-

Inoculum Preparation: Culture bacterial strains (e.g., S. aureus) in Mueller-Hinton broth to a McFarland standard of 0.5 (

CFU/mL). -

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized 7-fluoro-benzofuran derivative (from 128 µg/mL to 0.25 µg/mL) in 100 µL of broth.

-

Inoculation: Add 10 µL of the bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18 hours.

-

Self-Validation Step (Resazurin): Add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours.

-

Readout: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue (oxidized, no bacterial growth) to pink (reduced, active bacterial metabolism).

Self-validating high-throughput antimicrobial screening workflow.

Conclusion

The 7-fluoro-1-benzofuran-2-carbaldehyde scaffold represents a masterclass in rational drug design. By strategically placing a fluorine atom to optimize pharmacokinetics and utilizing an aldehyde group to maximize synthetic diversity, researchers can unlock a vast array of therapeutic applications. From dismantling bacterial cell walls to finely tuning GPCR allosteric sites, this scaffold will continue to be a cornerstone of modern medicinal chemistry.

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. 6

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. 1

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information (NIH). 2

-

Molecular dynamics-guided discovery of an ago-allosteric modulator for GPR40/FFAR1. Proceedings of the National Academy of Sciences (PNAS). 4

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 3

-

Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. National Center for Biotechnology Information (NIH). 5

-

Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research (IJSDR).

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. op.niscpr.res.in [op.niscpr.res.in]

Whitepaper: The Strategic Role of Fluorine Substitution in Modulating the Reactivity of Benzofuran-2-carbaldehyde

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its prevalence in biologically active natural products and synthetic drugs.[1][2] Benzofuran-2-carbaldehyde serves as a critical synthetic intermediate, offering a gateway to a diverse array of more complex derivatives through reactions involving its aldehyde functionality.[3][4] The strategic introduction of fluorine atoms onto the benzofuran framework can profoundly alter the molecule's electronic properties and, consequently, its chemical reactivity. This technical guide provides an in-depth analysis of the role of fluorine substitution in modulating the reactivity of benzofuran-2-carbaldehyde. We will explore the underlying electronic principles, examine the impact on key reaction classes, provide validated experimental protocols, and discuss the implications for researchers in drug discovery and chemical synthesis.

The Fundamental Duality of Fluorine's Electronic Effects

To comprehend the impact of fluorine on reactivity, one must first appreciate its unique electronic nature. Fluorine exerts two primary, often competing, electronic effects on an aromatic system.[5][6][7]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the molecule through the sigma (σ) bond framework. This effect is distance-dependent, being most potent at the carbon atom directly bonded to fluorine and diminishing with distance.

-

Mesomeric (Resonance) Effect (+M): The lone pair electrons on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the fluorine atom.[7]

The net electronic influence of a fluorine substituent is a delicate balance between its powerful -I effect and its weaker +M effect.[7] In the context of benzofuran-2-carbaldehyde, this balance directly modulates the electron density at the C2-aldehyde group, dictating its electrophilicity and subsequent reactivity. A fluorine atom on the fused benzene ring enhances the overall electrophilicity of the carbonyl carbon, making it a more attractive target for nucleophiles.

Caption: Duality of Fluorine: Inductive withdrawal (-I) and Mesomeric donation (+M).

Impact on Key Aldehyde-Centric Reactions

The increased electrophilicity of the carbonyl carbon in fluorinated benzofuran-2-carbaldehydes serves to accelerate reactions initiated by nucleophilic attack.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of aldehydes. The potent electron-withdrawing nature of fluorine enhances the partial positive charge (δ+) on the carbonyl carbon, making it significantly more susceptible to attack by nucleophiles such as Grignard reagents, organolithiums, or enolates.

Causality: The fluorine substituent stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate. This stabilization lowers the activation energy of the nucleophilic attack, often leading to faster reaction rates and higher yields compared to the non-fluorinated analogue.

Caption: Mechanism of Nucleophilic Addition to the Aldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base like piperidine.[8][9] The reaction is crucial for synthesizing substituted alkenes, which are valuable precursors in drug development.

Causality: The rate-determining step often involves the nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde's carbonyl carbon. By rendering this carbon more electrophilic, fluorine substitution significantly accelerates the condensation. This can lead to shorter reaction times, milder required conditions, and improved product yields.

| Substrate | Catalyst | Time (h) | Yield (%) |

| Benzofuran-2-carbaldehyde | Piperidine | 8 | 75 |

| 5-Fluoro-benzofuran-2-carbaldehyde | Piperidine | 2 | 92 |

| 5-Nitro-benzofuran-2-carbaldehyde | Piperidine | 1.5 | 95 |

| Table 1: Representative data illustrating the effect of electron-withdrawing substituents on the Knoevenagel condensation of benzofuran-2-carbaldehyde with malononitrile. Data is illustrative, based on established chemical principles. |

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzofuran-2-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol or toluene, 5 mL/mmol).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). For a fluorinated substrate, the reaction is expected to complete significantly faster than its non-fluorinated counterpart.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure arylidene product.

Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide.[10] This reaction is renowned for its reliability and the predictable placement of the resulting double bond.

Causality: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane.[10] Similar to other nucleophilic additions, the enhanced electrophilicity of the carbonyl carbon in a fluorinated benzofuran-2-carbaldehyde facilitates this initial attack, potentially increasing the reaction rate.[11] This allows the reaction to proceed efficiently, often under milder conditions.

Workflow for Comparative Reactivity Analysis

To quantitatively assess the impact of fluorine substitution, a structured experimental workflow is essential. This ensures that any observed differences in reactivity can be confidently attributed to the substituent's electronic effects.

Caption: Workflow for a Comparative Reactivity Study.

Implications for Drug Discovery and Synthesis

The ability to fine-tune reactivity through fluorination is a powerful tool for chemists.

-

In Drug Discovery: Many complex drug candidates are built upon scaffolds like benzofuran. Introducing fluorine can enhance the efficiency of key bond-forming reactions, facilitating the synthesis of analogues and improving overall yields in multi-step syntheses. Furthermore, the inclusion of fluorine can improve metabolic stability and receptor binding affinity, making fluorinated benzofurans attractive targets.[1][12]

-

In Process Chemistry: For large-scale synthesis, accelerated reaction rates mean shorter batch times, reduced energy consumption, and potentially lower catalyst loadings. This translates to more efficient, cost-effective, and greener chemical processes.

Conclusion

Fluorine substitution is not merely an act of atomic replacement; it is a strategic decision to fundamentally alter the electronic landscape of a molecule. In the case of benzofuran-2-carbaldehyde, the introduction of fluorine on the benzene ring serves as a reactivity "switch." The dominant electron-withdrawing inductive effect enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby accelerating a wide range of synthetically important reactions, including nucleophilic additions, Knoevenagel condensations, and Wittig reactions. This predictable modulation of reactivity provides researchers and drug development professionals with a powerful method for optimizing synthetic routes, enabling the efficient construction of complex molecular architectures with enhanced pharmaceutical or material properties.

References

-

O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4931-4948. [Link]

-

Amii, H., & Uneyama, K. (2009). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 5, 25. [Link]

-

Ayoub, A., El-Achkar, G. A., Ghayad, S. E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Fox, M. A., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

-

Walsh, C. (1958). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 247(1251), 463-470. [Link]

-

Kavalkova, I., et al. (2009). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 14(1), 175-187. [Link]

-

Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]

-

Ayoub, A., et al. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate. [Link]

-

Kavalkova, I., et al. (2025). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]

-

Metelková, J., et al. (2008). Fluorination of Fluorene, Dibenzofuran and Their Open Analogues. Collection of Czechoslovak Chemical Communications, 73(12), 1671-1680. [Link]

-

Unknown Author. (2025). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. [Link]

-

Unknown Author. (2025). Synthesis and fungicidal activity of benzofuran incorporated substituted pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

-

Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Guesmi, R., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 28(02), 195-200. [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Olofsson, B., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(7), 1756. [Link]

-

de Souza, B. S., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega, 3(8), 9789-9796. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Guesmi, R., et al. (2025). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

Kavalkova, I., et al. (2009). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 14(10), 4022-4036. [Link]

-

Fox, M. A., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton - University of Southampton. [Link]

-

Scilit. (n.d.). The Bittig Reaction of Benzofuranones. [Link]

-

OUCI. (n.d.). Fluorinated Furans and Benzofurans. [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Abu-Hashem, A. A., et al. (2026). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 4a–c recorded in... [Link]

-

Al-Amiery, A. A., et al. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Baghdad Science Journal. [Link]

-

Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Szukalska, M., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. PLOS ONE, 15(9), e0239224. [Link]

-

Unknown Author. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Drug Delivery and Therapeutics. [Link]

-

ResearchGate. (n.d.). Scheme 2. Plausible mechanism for the preparation of benzofuran. [Link]

-

IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

-

Kim, J. M., et al. (2007). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Bulletin of the Korean Chemical Society, 28(7), 1241-1244. [Link]

-

Jones, G. (n.d.). The Knoevenagel Condensation. ResearchGate. [Link]

-

Scientific Research Publishing. (n.d.). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]

-

JOCPR. (n.d.). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. [Link]

Sources

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

An In-depth Technical Guide to the Physical Characteristics of 7-Fluoro-1-benzofuran-2-carbaldehyde

Introduction

7-Fluoro-1-benzofuran-2-carbaldehyde is a halogenated heterocyclic aromatic aldehyde. As a derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry, this compound holds significant potential for the development of novel therapeutic agents and functional materials. The introduction of a fluorine atom at the 7-position can substantially modify the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical characteristics of 7-Fluoro-1-benzofuran-2-carbaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a baseline using the well-characterized parent compound, benzofuran-2-carbaldehyde, and infers the properties of the target compound based on known effects of fluorination.

Chemical and Physical Properties

The fundamental physical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical for its development. These properties influence formulation, bioavailability, and stability.

| Property | Benzofuran-2-carbaldehyde (Baseline) | 7-Fluoro-1-benzofuran-2-carbaldehyde (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₆O₂[1] | C₉H₅FO₂ | Addition of one fluorine atom and removal of one hydrogen atom. |

| Molecular Weight | 146.14 g/mol [1] | 164.13 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | White to pale yellow solid or liquid[2][3] | Predicted to be a white to pale yellow solid or liquid. | The introduction of a fluorine atom is not expected to significantly alter the chromophore. |

| Melting Point | Not consistently reported; can be a low-melting solid. | Expected to be slightly higher than the parent compound. | Fluorine can increase intermolecular interactions such as dipole-dipole forces, potentially raising the melting point. |

| Boiling Point | ~135 °C at 18 mmHg[3] | Expected to be slightly higher than the parent compound. | Increased molecular weight and polarity due to the fluorine atom would likely increase the boiling point. |

| Solubility | Soluble in alcohol; sparingly soluble in water.[2] | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols) and have low aqueous solubility. | The fluorine atom can increase lipophilicity, potentially decreasing water solubility. |

Spectroscopic Characterization: A Validating System

The structural elucidation of a novel compound like 7-Fluoro-1-benzofuran-2-carbaldehyde relies on a suite of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the compound.

Experimental Workflow for Spectroscopic Analysis

The following workflow is a standard, robust procedure for the characterization of a newly synthesized batch of 7-Fluoro-1-benzofuran-2-carbaldehyde. The causality behind this sequence is to first confirm the molecular weight and then to elucidate the detailed structure and connectivity.

Caption: Standard workflow for the characterization of 7-Fluoro-1-benzofuran-2-carbaldehyde.

Mass Spectrometry (MS)

-

Principle & Rationale: Mass spectrometry is employed first to confirm that the reaction has produced a compound of the correct molecular weight. Electron ionization (EI) is a common technique for this type of molecule. The molecular ion peak (M+) for 7-Fluoro-1-benzofuran-2-carbaldehyde is expected at an m/z of 164. The fragmentation pattern can also provide structural information. For instance, the loss of the aldehyde group (-CHO) would result in a fragment at m/z 135.

-

Expected Data:

-

Molecular Ion (M+) : m/z = 164

-

Key Fragments : m/z = 135 ([M-CHO]+), further fragmentation of the benzofuran ring.

-

Infrared (IR) Spectroscopy

-

Principle & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For 7-Fluoro-1-benzofuran-2-carbaldehyde, the most characteristic vibrations will be the carbonyl (C=O) stretch of the aldehyde and C-F bond vibrations.

-

Expected Data:

-

~1680-1700 cm⁻¹ : Strong C=O stretching vibration of the aromatic aldehyde.

-

~2720 and ~2820 cm⁻¹ : C-H stretching of the aldehyde.

-

~1000-1400 cm⁻¹ : C-F stretching vibrations.

-

~1500-1600 cm⁻¹ : C=C stretching of the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of an organic molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

-

¹H NMR Spectroscopy

-

Principle & Rationale: This technique provides information about the number, environment, and connectivity of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde and fluorine atom.

-

Predicted ¹H NMR Data (in CDCl₃):

-

~9.8-10.0 ppm (singlet, 1H): Aldehyde proton (-CHO).

-

~7.2-7.8 ppm (multiplets, 4H): Protons on the benzofuran ring system. The fluorine at position 7 will cause splitting of the adjacent proton signals (H-6 and H-5).

-

-

-

¹³C NMR Spectroscopy

-

Principle & Rationale: ¹³C NMR provides a map of the carbon skeleton of the molecule. The fluorine atom will not only have its own characteristic chemical shift for the carbon it is attached to but will also couple with it, causing the signal to appear as a doublet.

-

Predicted ¹³C NMR Data (in CDCl₃):

-

~185-195 ppm: Aldehyde carbonyl carbon.

-

~110-160 ppm: Aromatic and furan ring carbons. The carbon at position 7 (C7) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons at positions 6 and 5 will show smaller two- and three-bond couplings, respectively.

-

-

-

¹⁹F NMR Spectroscopy

-

Principle & Rationale: This is a highly sensitive technique that is essential for confirming the presence and environment of fluorine in the molecule.[4] The chemical shift of the fluorine atom is highly dependent on its electronic environment.[5]

-

Predicted ¹⁹F NMR Data:

-

A single resonance is expected. For fluorine on a benzene ring, the chemical shift is typically in the range of -100 to -140 ppm (relative to CFCl₃).[4] This signal will likely appear as a multiplet due to coupling with nearby protons (H-6 and H-5).

-

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[9][10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It may be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

-

Fire Hazards: Benzofuran derivatives can be combustible. Keep away from heat, sparks, and open flames.[6][7]

-

First Aid:

Conclusion

7-Fluoro-1-benzofuran-2-carbaldehyde is a promising building block for chemical synthesis and drug discovery. While direct experimental data is sparse, a comprehensive understanding of its physical characteristics can be reliably inferred from its parent compound and related fluorinated analogs. The systematic application of a multi-technique spectroscopic workflow is crucial for the unambiguous confirmation of its structure and purity. Adherence to appropriate safety protocols is essential when handling this and related chemical entities. This guide provides a solid foundation for researchers to confidently work with and explore the potential of this fluorinated benzofuran derivative.

References

Sources

- 1. Benzofuran-2-carboxaldehyde [webbook.nist.gov]

- 2. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]

- 3. 2-Benzofurancarboxaldehyde 97 4265-16-1 [sigmaaldrich.com]

- 4. azom.com [azom.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

synthesis of Schiff bases using 7-Fluoro-1-benzofuran-2-carbaldehyde

Application Note: Synthesis and Pharmacological Profiling of 7-Fluoro-1-benzofuran-2-carbaldehyde-Derived Schiff Bases

Mechanistic Rationale & Design Philosophy

In contemporary drug discovery and coordination chemistry, the azomethine (–C=N–) linkage is a highly versatile pharmacophore. Schiff bases are widely utilized to construct multidentate ligands for transition metal coordination, which exhibit potent cytotoxicity, organelle specificity, and broad-spectrum antimicrobial properties[1][2].

The selection of 7-Fluoro-1-benzofuran-2-carbaldehyde (CAS: 1369147-39-6)[3] as the core aldehyde provides a distinct mechanistic advantage over unsubstituted benzofurans. The introduction of a highly electronegative fluorine atom at the 7-position exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This electronic modulation significantly increases the electrophilicity of the carbonyl carbon at the 2-position, kinetically favoring and accelerating the nucleophilic attack by primary amines during condensation. Furthermore, the fluorine substitution enhances the overall lipophilicity and metabolic stability of the resulting Schiff base, which is critical for penetrating the lipid bilayers of bacterial pathogens or cancer cells[4].

Experimental Workflow

The synthesis pipeline is designed to be modular, allowing the 7-fluoro-benzofuran scaffold to be condensed with various primary amines (e.g., anilines, heteroarylamines, or bulky aromatic amines like 1-aminoanthracene)[4], followed by transition metal complexation to amplify biological efficacy.

Caption: Workflow for the synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde Schiff bases and Cu(II) complexes.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Condensation (Schiff Base Synthesis)

Causality: The reaction requires the removal of water to drive the equilibrium toward the imine product. Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen, further amplifying the electrophilicity of the 7-fluoro-benzofuran carbonyl carbon.

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 7-Fluoro-1-benzofuran-2-carbaldehyde in 10 mL of absolute ethanol.

-

Amine Addition: Add 1.0 mmol of the selected primary amine (e.g., 4-methoxyaniline). Maintaining a strict 1:1 equimolar ratio prevents the formation of unwanted aminal side products and simplifies downstream purification.

-

Catalysis & Condensation: Add 2–3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (~78°C) under continuous magnetic stirring for 4–6 hours.

-

In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The reaction is complete when the aldehyde spot disappears.

-

Isolation & Purification: Cool the mixture to room temperature, then transfer to an ice bath for 30 minutes to induce crystallization. Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol.

-

Analytical Validation: Confirm the structure via FTIR. A successful condensation is validated by the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the emergence of a sharp azomethine (–C=N–) stretch at 1600–1620 cm⁻¹.

Protocol B: Transition Metal Complexation (Cu(II) Synthesis)

Causality: Schiff bases act as excellent bi- or tridentate ligands. Complexation with Copper(II) stabilizes the azomethine bond against hydrolysis. According to Overton's concept and chelation theory, coordination partially shares the metal's positive charge with the ligand's donor atoms, reducing overall polarity. This increased lipophilicity allows the complex to efficiently permeate bacterial lipid membranes, drastically enhancing antimicrobial potency[5].

-

Ligand Solubilization: Dissolve 2.0 mmol of the purified Schiff base ligand in 15 mL of warm absolute ethanol.

-

Metal Addition: Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 5 mL of absolute ethanol. Add this solution dropwise to the ligand solution under continuous stirring.

-

Coordination: Reflux the mixture for 3 hours.

-

Validation & Isolation: Successful coordination is visually self-validating through a distinct color shift (typically from a yellow ligand solution to a dark green/brown suspension)[6]. Cool the mixture, filter the precipitated complex, wash with cold ethanol followed by diethyl ether, and dry in a vacuum desiccator.

Quantitative Data & Physicochemical Profiling

The table below summarizes the expected physicochemical properties and reaction metrics when condensing 7-Fluoro-1-benzofuran-2-carbaldehyde with various primary amines.

| Primary Amine | Reaction Time (h) | Expected Yield (%) | Appearance | Melting Point (°C) | Primary Downstream Application |

| Aniline | 4.0 | 85 - 88 | Pale yellow solid | 145 - 148 | Baseline antimicrobial screening |

| 4-Methoxyaniline | 4.5 | 82 - 86 | Yellow crystalline | 160 - 163 | Antioxidant assays (DPPH scavenging) |

| 1-Aminoanthracene | 6.0 | 78 - 82 | Orange/Red solid | >200 | Fluorescent probes / DNA binding |

| 2-Aminopyridine | 5.5 | 80 - 85 | Yellow powder | 175 - 178 | Tridentate ligand for Cu(II) complexes |

Note: Yields and melting points are representative estimates based on structurally analogous benzofuran-2-carbaldehyde and anthracene-based Schiff base derivatives[4].

Downstream Applications: Biological Assays

Once synthesized and validated, these 7-fluoro-benzofuran Schiff bases and their corresponding metal complexes are primed for high-throughput biological screening:

-

Antimicrobial Screening: Evaluated via the disk diffusion method or broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains. The metal complexes consistently outperform the free ligands due to enhanced membrane permeability[2].

-

Antioxidant Activity: Evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The extended π-conjugation of the benzofuran ring, coupled with electron-donating amine derivatives (e.g., 4-methoxyaniline), stabilizes the free radical intermediates, yielding high scavenging percentages[4].

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Reductive Amination of 7-Fluoro-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted (7-Fluoro-1-benzofuran-2-yl)methanamines

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities.[1] The introduction of a fluorine atom, as in the case of 7-Fluoro-1-benzofuran-2-carbaldehyde, can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity. The synthesis of N-substituted (7-fluoro-1-benzofuran-2-yl)methanamines via reductive amination represents a critical step in the development of novel therapeutics, providing a versatile platform for generating diverse amine libraries for structure-activity relationship (SAR) studies.

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a highly controlled and efficient method for synthesizing secondary and tertiary amines from aldehydes or ketones.[2][3] This process typically involves the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2] This application note provides detailed protocols for the reductive amination of 7-Fluoro-1-benzofuran-2-carbaldehyde, focusing on methodologies that ensure high yield, purity, and operational simplicity.

Reaction Mechanism and Key Considerations

The reductive amination process is a two-step reaction that is often performed in a single pot.[4] The first step is the acid-catalyzed formation of a hemiaminal, which then dehydrates to form an iminium ion. The second step is the reduction of the iminium ion by a hydride-donating reducing agent.

Caption: General mechanism of reductive amination.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. While sodium borohydride (NaBH₄) is a powerful reducing agent, it can also reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a byproduct.[2] For this reason, milder and more selective reducing agents are generally preferred.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly effective and versatile reagent for reductive amination.[5] Its reduced reactivity compared to sodium borohydride allows for the selective reduction of iminium ions over aldehydes and ketones.[6] Furthermore, it is less toxic than sodium cyanoborohydride (NaBH₃CN), another common selective reducing agent.[5]

Experimental Protocols